N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
N-(4-(Pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thiazole ring, and a dihydrobenzo[b][1,4]dioxine moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that thiazole derivatives are non-toxic and environmentally friendly, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine and dihydrobenzo[b][1,4]dioxine moieties. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as aminothiazoles and halides, under specific conditions.
Cyclization Reactions: Cyclization steps are crucial to forming the thiazole ring, often requiring high temperatures and catalysts.
Amide Bond Formation: The final step usually involves the formation of the amide bond between the thiazole and dihydrobenzo[b][1,4]dioxine components.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiazole and pyridine rings, introducing functional groups that enhance reactivity.
Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions can replace hydrogen atoms or other substituents on the rings, leading to derivatives with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used for reduction reactions.
Substituents: Various halides, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with altered biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(4-(Pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: This compound shares structural similarities with the target compound, including the presence of a pyridine ring.
N-(4-(Pyridin-4-yl)pyridine-4-carboxamide: Another related compound with a pyridine ring and an amide group.
Uniqueness: The uniqueness of N-(4-(Pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide lies in its combination of the thiazole and dihydrobenzo[b][1,4]dioxine moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(11-3-4-14-15(8-11)23-7-6-22-14)20-17-19-13(10-24-17)12-2-1-5-18-9-12/h1-5,8-10H,6-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPAJVVICFIRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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